Solubility profile of 1,7-Naphthyridine-6-carboxylic acid in organic solvents
Solubility profile of 1,7-Naphthyridine-6-carboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility Profile of 1,7-Naphthyridine-6-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 1,7-Naphthyridine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.[3][4][5][6] Due to the limited availability of specific experimental data for this molecule in public literature, this document emphasizes the foundational principles of solubility, presents a robust experimental protocol for its determination, and explores theoretical and computational models for solubility prediction. This guide is intended to be a practical resource for researchers, enabling them to systematically approach the solubility characterization of 1,7-Naphthyridine-6-carboxylic acid and related compounds.
Introduction: The Significance of Solubility in Pharmaceutical Sciences
1,7-Naphthyridine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial and phosphodiesterase inhibitory effects.[3][4][5][6] 1,7-Naphthyridine-6-carboxylic acid, as a specific analogue, holds potential as a key intermediate or a pharmacologically active agent itself.[7]
The solubility of this compound in various organic solvents is a pivotal parameter for several reasons:
-
Synthesis and Purification: The selection of an appropriate solvent system is crucial for achieving high yields and purity during the synthesis and crystallization of the final product.[2][8]
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Formulation Development: Understanding the solubility is fundamental for designing effective dosage forms, whether for oral, parenteral, or topical administration.[9]
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Bioavailability: For orally administered drugs, dissolution is often the rate-limiting step for absorption. Poor solubility can lead to low bioavailability.
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Process Development: Inadequate solubility data can lead to challenges in scaling up chemical processes, impacting efficiency and cost.[1]
This guide will provide the necessary theoretical and practical framework for researchers to comprehensively evaluate the solubility of 1,7-Naphthyridine-6-carboxylic acid.
Theoretical Framework of Solubility
The adage "like dissolves like" provides a simplified but useful starting point for understanding solubility. At a molecular level, the dissolution of a solid solute in a liquid solvent involves the disruption of intermolecular forces in both the solute (lattice energy) and the solvent, and the formation of new solute-solvent interactions. The solubility of a compound like 1,7-Naphthyridine-6-carboxylic acid is governed by a combination of its intrinsic properties and the characteristics of the solvent.
Physicochemical Properties of 1,7-Naphthyridine-6-carboxylic Acid
The structure of 1,7-Naphthyridine-6-carboxylic acid, with its heterocyclic aromatic rings and the carboxylic acid functional group, dictates its solubility behavior. Key features include:
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Polarity: The presence of nitrogen atoms and the carboxylic acid group introduces polarity and the capacity for hydrogen bonding.
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Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the naphthyridine nitrogens can act as hydrogen bond acceptors.
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Molecular Size and Shape: The planar and rigid structure of the naphthyridine core can influence crystal packing and, consequently, the energy required to break the crystal lattice.[10]
Solvent Properties Influencing Solubility
The choice of solvent is critical. Important solvent properties to consider include:
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Polarity: Solvents are broadly classified as polar (protic and aprotic) and non-polar. Polar solvents are generally better at dissolving polar solutes.
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Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can donate hydrogen bonds, while aprotic solvents (e.g., acetone, DMSO) can only accept them.
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Dielectric Constant: A measure of a solvent's ability to separate ions.
Predictive Models for Solubility
In the absence of experimental data, several theoretical and computational models can be employed to estimate solubility.[11][12][13]
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Hansen Solubility Parameters (HSP): This model partitions the total cohesive energy of a substance into dispersion, polar, and hydrogen bonding components.[12] A solute is predicted to be soluble in a solvent if their Hansen parameters are similar.
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UNIFAC and UNIQUAC Models: These are group contribution methods that estimate activity coefficients, which can then be used to predict solubility.[1][11] However, a limitation is the potential lack of pre-defined group contributions for complex molecules.[1]
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict solubility from first principles, requiring only the molecular structure as input.
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Machine Learning Models: With the availability of large solubility datasets, machine learning algorithms are increasingly being used to develop predictive models.[1][11][13] These models can capture complex relationships between molecular descriptors and solubility.
Experimental Determination of Solubility
A systematic experimental approach is essential for obtaining reliable solubility data. The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds, including those with low solubility.[8][14]
Materials and Equipment
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1,7-Naphthyridine-6-carboxylic acid (solid, of known purity)
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A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene)
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Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the key steps in the shake-flask method for solubility determination.
Figure 1: Experimental workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
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Preparation of Standard Solutions: Prepare a series of standard solutions of 1,7-Naphthyridine-6-carboxylic acid of known concentrations in a suitable solvent (e.g., DMSO or a mobile phase component) to generate a calibration curve.
-
Sample Preparation:
-
Add an excess amount of solid 1,7-Naphthyridine-6-carboxylic acid to several vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
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Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
For finely dispersed solids, centrifugation may be necessary to achieve clear separation.
-
-
Sampling and Analysis:
-
Carefully withdraw a sample of the clear supernatant.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.
-
Analyze the diluted samples by HPLC to determine the concentration of 1,7-Naphthyridine-6-carboxylic acid.
-
-
Data Calculation and Reporting:
-
Using the HPLC calibration curve, calculate the concentration of the diluted samples.
-
Back-calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Presentation of Solubility Data
Once experimental data is obtained, it should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents.
Table 1: Exemplary Solubility Data for 1,7-Naphthyridine-6-carboxylic Acid at 25 °C
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 5.1 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 4.3 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 5.1 | Experimental Value | Calculated Value |
| Ethyl Acetate | Moderately Polar | 4.4 | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 5.8 | Experimental Value | Calculated Value |
| DMSO | Polar Aprotic | 7.2 | Experimental Value | Calculated Value |
| Toluene | Non-polar | 2.4 | Experimental Value | Calculated Value |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Discussion and Interpretation of Results
The interpretation of the solubility data should consider the interplay between the physicochemical properties of 1,7-Naphthyridine-6-carboxylic acid and the solvents.
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Impact of Polarity and Hydrogen Bonding: It is anticipated that the solubility will be higher in polar solvents, particularly those capable of forming hydrogen bonds with the carboxylic acid and naphthyridine nitrogen atoms. Solvents like DMSO and DMF are often excellent for dissolving such compounds.
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Structure-Solubility Relationship: The rigid, planar structure of the naphthyridine core might lead to strong crystal lattice energy, potentially limiting solubility even in some polar solvents.[10]
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Implications for Drug Development: The obtained solubility profile will directly inform solvent selection for crystallization, the feasibility of different formulation strategies, and potential challenges in achieving desired bioavailability.
Conclusion
References
- Vertex AI Search. (2024). Predicting drug solubility in organic solvents mixtures - Unipd.
- Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.
- Journal of the American Chemical Society. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
- Rowan University. (2025). The Evolution of Solubility Prediction Methods.
- SpringerLink. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- SciTechnol. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties.
- Pharmaceutical Research and Development. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
- University of Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest.
- ACS Publications. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD).
- PubMed. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD).
- Google Patents. (1969). US3429887A - 1,7-naphthyridine-3-carboxylic acid derivatives and their preparation.
- Oriental Journal of Chemistry. (n.d.). Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents.
- MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives.
- BenchChem. (2025). Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid.
Sources
- 1. research.unipd.it [research.unipd.it]
- 2. physchemres.org [physchemres.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. US3429887A - 1,7-naphthyridine-3-carboxylic acid derivatives and their preparation - Google Patents [patents.google.com]
- 8. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]
- 13. d-nb.info [d-nb.info]
- 14. scispace.com [scispace.com]
